2,3-Dichloro-4,5-difluorobromobenzene
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Overview
Description
2,3-Dichloro-4,5-difluorobromobenzene is an organic compound with the molecular formula C6HBrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,5-difluorobromobenzene typically involves halogenation reactions. One common method starts with a benzene derivative, which undergoes sequential halogenation reactions to introduce the bromine, chlorine, and fluorine atoms. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4,5-difluorobromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
2,3-Dichloro-4,5-difluorobromobenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological interactions.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4,5-difluorobromobenzene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-difluorobenzene
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 1-Bromo-2,4-difluorobenzene
Uniqueness
2,3-Dichloro-4,5-difluorobromobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C6HBrCl2F2 |
---|---|
Molecular Weight |
261.88 g/mol |
IUPAC Name |
1-bromo-2,3-dichloro-4,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H |
InChI Key |
YQQHHYWLBFAJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)F)F |
Origin of Product |
United States |
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